molecular formula C17H17FN2O B3828877 2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol

2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol

Cat. No. B3828877
M. Wt: 284.33 g/mol
InChI Key: KIXYIVXVBMJTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol, also known as Ro 15-4513, is a chemical compound that belongs to the imidazolines class of drugs. It was first synthesized in the 1980s and has since been used in scientific research for its unique properties.

Mechanism of Action

2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. It binds to the receptor and reduces the activity of the receptor in the absence of GABA, resulting in the inhibition of the effects of benzodiazepines on the receptor.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the striatum, and to reduce the activity of the hypothalamic-pituitary-adrenal axis. It has also been shown to have anxiogenic and proconvulsant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 is its ability to selectively bind to the benzodiazepine site of the GABA-A receptor, making it a valuable tool for studying the role of the receptor in various physiological and pathological processes. However, its anxiogenic and proconvulsant effects can limit its use in certain experiments.

Future Directions

There are a number of future directions for the research on 2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513. One area of interest is the role of the GABA-A receptor in the development and treatment of anxiety disorders. Another area of interest is the potential use of 2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and alcohol. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 and its potential as a therapeutic agent.

Scientific Research Applications

2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has been extensively used in scientific research for its ability to selectively bind to the benzodiazepine site of the GABA-A receptor. This binding results in the inhibition of the effects of benzodiazepines on the receptor, making it a valuable tool for studying the role of the GABA-A receptor in various physiological and pathological processes.

properties

IUPAC Name

2-(4-fluorophenyl)-1-hydroxy-5,5-dimethyl-4-phenyl-2H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-17(2)15(12-6-4-3-5-7-12)19-16(20(17)21)13-8-10-14(18)11-9-13/h3-11,16,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXYIVXVBMJTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=NC(N1O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol
Reactant of Route 2
2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol
Reactant of Route 3
2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol
Reactant of Route 4
2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol
Reactant of Route 5
2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol
Reactant of Route 6
2-(4-fluorophenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazol-1-ol

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